2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide
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Overview
Description
2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is a synthetic compound characterized by its pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification techniques like chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or add hydrogen to the molecule.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but differs in functional groups.
Pyrrolidine-2,5-diones: Another class of compounds with similar core structures but different substituents.
Prolinol: Contains a similar ring structure but with different functional groups.
Uniqueness
2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its fluorine atom and methylamino group contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H16FN3O |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C8H16FN3O/c1-11-3-7-2-6(9)4-12(7)5-8(10)13/h6-7,11H,2-5H2,1H3,(H2,10,13)/t6-,7-/m0/s1 |
InChI Key |
YRWZSKSUQWQIHJ-BQBZGAKWSA-N |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC(=O)N)F |
Canonical SMILES |
CNCC1CC(CN1CC(=O)N)F |
Origin of Product |
United States |
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